Product packaging for 61R00HG0GB(Cat. No.:CAS No. 13299-15-5)

61R00HG0GB

Cat. No.: B3046957
CAS No.: 13299-15-5
M. Wt: 164.16 g/mol
InChI Key: PMMURAAUARKVCB-ZXXMMSQZSA-N
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Description

Historical Context and Initial Characterization in Biological Systems

The study of 2-deoxy-alpha-D-arabino-hexopyranose has roots in understanding carbohydrate metabolism and the impact of structural modifications on biological activity. As a synthetic analogue of D-glucose, its initial characterization involved elucidating its chemical structure and physical properties. researchgate.netmdpi.com Early research established its pyranose form, detailing the six-membered ring structure which typically adopts a 4C1 conformation in the alpha anomer, with the anomeric hydroxyl group in an axial position and other substituents generally equatorial. researchgate.netnih.goviucr.orgresearchgate.netbentham-open-editorial.com

While primarily recognized as a synthetic compound, 2-deoxy-alpha-D-arabino-hexopyranose has also been reported to occur naturally, isolated from the solid-state fermentation extract of Actinosynnema pretiosum ssp. auranticum. arkat-usa.orgresearchgate.neteverand.com The synthesis and structural analysis, including techniques like X-ray crystallography, have been crucial in defining its chemical identity and how it interacts at a molecular level, such as forming three-dimensional hydrogen-bonded networks in its crystalline state. nih.goviucr.orgresearchgate.netbentham-open-editorial.com

Broad Significance in Metabolic and Signaling Pathways

The primary significance of 2-deoxy-alpha-D-arabino-hexopyranose in biological systems stems from its action as a competitive inhibitor of glycolysis. researchgate.netarkat-usa.orgmdpi.comabmole.comchemsrc.com Due to its structural resemblance to glucose, it is transported into cells via glucose transporters. researchgate.netabmole.comchemsrc.com Once inside, it is phosphorylated by hexokinase, the initial enzyme in glycolysis, to form 2-deoxy-D-glucose-6-phosphate (2-DG-P). abmole.comchemsrc.com Unlike glucose-6-phosphate, 2-DG-P cannot be further metabolized by phosphoglucose (B3042753) isomerase, effectively blocking the glycolytic pathway. abmole.comchemsrc.com

Beyond glycolysis inhibition, 2-deoxy-alpha-D-arabino-hexopyranose has been shown to interfere with the metabolism of other sugars, including D-mannose. mdpi.com Its presence can also lead to alterations in protein glycosylation, a critical post-translational modification, and disrupt various cellular signaling pathways. mdpi.com Research indicates its involvement in influencing pathways such as insulin (B600854) signaling and glucagon (B607659) signaling. idrblab.net Studies have observed that 2-DG can decrease the levels of phosphorylated Akt while increasing the phosphorylation of AMPK and Sirt-1, indicating its impact on key energy sensing and regulatory pathways. chemsrc.com Furthermore, it can affect the pentose (B10789219) phosphate (B84403) pathway, leading to increased levels of its metabolites and enhanced NADPH generation. chemsrc.com The compound has also been linked to the induction of mitochondrial dysfunction. abmole.com

Current Research Landscape and Key Unanswered Questions Regarding 2-Deoxy-alpha-D-arabino-hexopyranose

The current research landscape for 2-deoxy-alpha-D-arabino-hexopyranose is vibrant, driven by its potential therapeutic applications and its utility as a research tool. Its ability to inhibit glycolysis has made it a subject of intense investigation as a potential anticancer and antiviral agent, particularly in contexts where these cells exhibit high glucose uptake and reliance on glycolysis. researchgate.netarkat-usa.orgmdpi.comeverand.com Derivatives of 2-DG, including halogenated forms, are also being synthesized and studied to explore modified properties and activities. mdpi.com

2-Deoxy-alpha-D-arabino-hexopyranose serves as a valuable probe for studying the intricate role of glucose metabolism in various cellular processes, especially in disease states like cancer. researchgate.net Its radioisotope-labeled derivative, 2-[18F]-fluoro-2-deoxy-D-glucose (FDG), is a cornerstone in medical imaging, widely used in Positron Emission Tomography (PET) for diagnosing and monitoring cancer due to the increased glucose uptake by tumor cells. researchgate.netarkat-usa.orgmdpi.com

Ongoing research continues to explore its effects on cellular mechanisms such as autophagy, oxidative stress, and N-linked glycosylation, highlighting its pleiotropic nature. arkat-usa.org Investigations into its interactions with specific proteins and detailed structural chemistry contribute to a better understanding of its biological actions. mdpi.com Furthermore, advancements in synthetic methods for producing 2-DG and its derivatives remain an active area of research. arkat-usa.orgacs.org Its potential as an energy restriction mimetic agent is also being explored. researchgate.netarkat-usa.orgresearchgate.net

Despite significant progress, several key unanswered questions remain regarding 2-deoxy-alpha-D-arabino-hexopyranose. The full extent of its interactions within the complex network of cellular metabolic and signaling pathways is still being elucidated. The precise mechanisms underlying some of its observed effects, particularly those beyond direct glycolysis inhibition, require further detailed investigation. Optimizing the therapeutic use of 2-DG or its derivatives, including understanding potential resistance mechanisms and identifying patient populations most likely to benefit, represents a critical area of ongoing and future research.

Data Table: Selected Properties of 2-Deoxy-alpha-D-arabino-hexopyranose

PropertyValueSource
Molecular FormulaC₆H₁₂O₅ nih.govncats.io
Molecular Weight164.16 g/mol nih.govdrugapprovalsint.comncats.io
PubChem CID9062 nih.govebi.ac.uk
UNII61R00HG0GB nih.govebi.ac.uk
CAS Registry Number154-17-6 drugapprovalsint.comarkat-usa.org
Melting Point142-144 °C (reported range) drugapprovalsint.comarkat-usa.org
Crystal Conformation⁴C₁ (Pyranose ring) researchgate.netnih.govresearchgate.net
Anomeric Hydroxy GroupAxial (in alpha-pyranose form) researchgate.netnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B3046957 61R00HG0GB CAS No. 13299-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5+,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMURAAUARKVCB-ZXXMMSQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13299-15-5
Record name alpha-D-2-Deoxyglucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-D-2-DEOXYGLUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61R00HG0GB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Recognition and Ligand Target Interactions of 2 Deoxy Alpha D Arabino Hexopyranose

Structural Biology of 2-Deoxy-alpha-D-arabino-hexopyranose-Protein Complexes

The structural analysis of protein complexes with 2-deoxy-alpha-D-arabino-hexopyranose provides crucial insights into the molecular basis of their interactions. X-ray crystallography has been a key technique in elucidating the binding modes and conformational changes upon ligand binding.

Analysis of Protein Bound 3D Structures Involving 2-Deoxy-alpha-D-arabino-hexopyranose

Several protein structures have been determined in complex with 2-deoxy-alpha-D-arabino-hexopyranose or its derivatives, shedding light on the structural features governing these interactions. For instance, the crystal structure of 2-deoxy-alpha-D-arabino-hexopyranose itself reveals a six-membered pyranose ring adopting a 4C1 conformation, with the anomeric hydroxyl group in an axial position and other substituents equatorial. In the crystal lattice, it forms a three-dimensional hydrogen-bonded network where each hydroxyl group acts as a donor. nih.goviucr.orgiucr.org

Studies involving halogen-substituted derivatives of 2-deoxy-D-glucose have shown that a halogen atom at the C2 position does not significantly alter the pyranose ring conformation but affects the crystal structure. mdpi.com Fluorine derivatives form a dense 3D framework isostructural with the parent compound, while chlorine and iodine derivatives form layered structures. mdpi.com

The Protein Data Bank (PDB) contains entries for proteins bound to 2-deoxy-alpha-D-arabino-hexopyranose. One example is the structure of the Marinomonas primoryensis PA14 carbohydrate-binding domain in complex with 2-deoxy-alpha-D-arabino-hexopyranose (PDB ID: 6X95). rcsb.orgunige.chunige.chpdbj.org This structure, determined by X-ray diffraction at 1.10 Å resolution, provides atomic-level details of the interaction. rcsb.org Another example includes soybean beta-amylase reacted with 2-deoxymaltose, an enzymic hydration product, where the nonreducing ends of the saccharide ligands are oriented toward the base of the active site pocket (PDB ID: 1BYD). rcsb.orgpdbj.org Murine endoplasmic reticulum alpha-glucosidase II has also been studied in complex with a substrate analogue containing 2-deoxy-alpha-D-arabino-hexopyranose (PDB ID: 5HJO). pdbus.orgrcsb.org

These structural studies indicate that 2-deoxy-alpha-D-arabino-hexopyranose can bind to various proteins, including carbohydrate-binding proteins and enzymes.

Characterization of Ligand-Binding Sites and Interaction Interfaces

Analysis of the binding sites in protein-2-deoxy-alpha-D-arabino-hexopyranose complexes reveals specific interaction patterns. In the crystal structure of 2-deoxy-alpha-D-arabino-hexopyranose, intermolecular hydrogen bonds involve the ring oxygen atom (O5) or the hydroxyl oxygen atoms (O1, O3, O6) as acceptors. nih.goviucr.org

For protein complexes, interactions are often mediated by hydrogen bonds and other non-covalent forces between the sugar molecule and amino acid residues within the binding pocket. Studies on 2-deoxy-2-fluoro-D-glucose binding to pyranose 2-oxidase showed that electrostatic interactions with acidic residues of the protein are significant, and single amino-acid substitutions had only a minor impact on binding. mdpi.com

In soybean beta-amylase, the catalytic center involves carboxyl groups of conserved glutamic acid residues located deeper in the pocket than where other inhibitors bind. rcsb.orgpdbj.org The binding of saccharide complexes in this enzyme is associated with a significant local conformational change in a peptide segment bordering the active site pocket. rcsb.org

The Marinomonas primoryensis PA14 carbohydrate-binding domain exhibits Ca2+-dependent interactions with sugars, including 2-deoxy-alpha-D-arabino-hexopyranose. pdbj.org High-resolution structures have helped elucidate the molecular basis for the lectin's binding selectivity. rcsb.orgpdbj.org

Data from structural studies can be compiled to show the types of interactions observed in different protein complexes:

PDB IDProtein NameOrganismLigandInteraction Types (Inferred from context)
6X95Carbohydrate-binding domain of Marinomonas primoryensis PA14Marinomonas primoryensisZ61Non-covalent, Ca2+-dependent rcsb.orgpdbj.org
1BYDSoybean Beta-AmylaseGlycine max2-deoxymaltoseNon-covalent, Active site interactions rcsb.orgpdbj.org
5HJOMurine Endoplasmic Reticulum Alpha-Glucosidase IIMus musculusSubstrate analogueNon-covalent, Binding pocket interactions pdbus.orgrcsb.org

Receptor Binding Mechanisms and Specificity for 2-Deoxy-alpha-D-arabino-hexopyranose

The interaction of 2-deoxy-alpha-D-arabino-hexopyranose with protein targets can involve specific receptor binding mechanisms, although the term "receptor" in this context may refer to various proteins that bind the sugar, not exclusively cell surface receptors.

Identification and Characterization of Putative Receptors for 2-Deoxy-alpha-D-arabino-hexopyranose

Proteins that bind 2-deoxy-alpha-D-arabino-hexopyranose can be considered putative receptors or binding partners. As discussed in the structural biology section, carbohydrate-binding proteins like the Marinomonas primoryensis PA14 domain and enzymes such as soybean beta-amylase and alpha-glucosidase II interact with this sugar or its derivatives. rcsb.orgpdbj.orgrcsb.orgpdbus.org

2-Deoxy-D-glucose, the arabino epimer, is known to be transported across cell membranes by glucose transporters (GLUTs). researchgate.net This interaction is a form of receptor binding, where GLUTs act as transport proteins that recognize and bind glucose and its analogs. The pharmacological mechanism of 2-DG is partly based on this competition for glucose transporters. researchgate.net

Further characterization of these interactions involves determining binding affinities and specificity. While specific binding constants for 2-deoxy-alpha-D-arabino-hexopyranose with various proteins were not extensively detailed in the search results, studies on the Marinomonas primoryensis PA14 domain indicate it binds various monosaccharides with varying affinities. pdbj.org

Allosteric Regulation and Orthosteric Binding Modalities

Binding of a ligand to a protein can occur at the orthosteric site (the primary binding site, often the active site in enzymes) or at allosteric sites (distinct sites that influence the protein's activity or conformation upon ligand binding).

2-deoxy-alpha-D-arabino-hexopyranose, being a glucose analog, can act as a competitive inhibitor of enzymes that bind glucose, suggesting orthosteric binding to the active site. For example, 2-deoxy-D-glucose inhibits hexokinase by competing with glucose for the active site. mdpi.comresearchgate.netchemsrc.com

While the search results primarily highlight interactions at what appear to be orthosteric or active sites, the possibility of allosteric regulation by 2-deoxy-alpha-D-arabino-hexopyranose cannot be entirely excluded without specific experimental evidence. The conformational change observed in soybean beta-amylase upon saccharide binding rcsb.org could potentially involve elements of allosteric modulation, where binding at one site influences the conformation or activity at another, although this requires further investigation.

Enzymatic Interactions and Functional Modulations by 2-Deoxy-alpha-D-arabino-hexopyranose

2-Deoxy-alpha-D-arabino-hexopyranose is known to interact with and modulate the function of various enzymes, particularly those involved in carbohydrate metabolism.

A prominent example is its interaction with hexokinase, the enzyme that phosphorylates glucose in the first step of glycolysis. 2-Deoxy-D-glucose acts as a competitive inhibitor of hexokinase, leading to impaired glucose metabolism. mdpi.comresearchgate.netchemsrc.com It is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized in the glycolytic pathway, thus trapping the sugar analog within the cell and inhibiting the enzyme. researchgate.net

Beyond glycolysis, 2-deoxy-D-glucose can interfere with other metabolic pathways and cellular processes. It is reported to alter protein glycosylation and disrupt signaling pathways. mdpi.com

Studies on maltose (B56501) phosphorylase from Bacillus selenitireducens MLS10 have shown that 2-deoxy-D-arabino-hexopyranose can act as an acceptor substrate in the reverse phosphorolysis reaction catalyzed by this enzyme, resulting in the production of 1,4-alpha-D-glucosyl disaccharides with strict regioselectivity. nii.ac.jp This indicates that 2-deoxy-alpha-D-arabino-hexopyranose can participate as a substrate or modulator in enzymatic synthesis reactions.

The interaction with enzymes can lead to significant functional modulations, impacting cellular energy metabolism and other critical processes. The inhibition of key metabolic enzymes by 2-deoxy-alpha-D-arabino-hexopyranose and its derivatives underlies some of their biological activities. mdpi.com

Data on enzymatic interactions can be summarized as follows:

Enzyme NameOrganism (if specified)Interaction TypeFunctional ModulationKey Findings
HexokinaseNot specified (general)Competitive InhibitionImpairment of glycolysisPrevents further metabolism after phosphorylation. mdpi.comresearchgate.netchemsrc.com
Maltose phosphorylaseBacillus selenitireducensAcceptor SubstrateEnzymatic synthesis of disaccharidesUtilized in reverse phosphorolysis to form 1,4-alpha-D-glucosyl disaccharides. nii.ac.jp
Pyranose 2-oxidaseNot specified (structural study)Binding/InteractionNot explicitly statedElectrostatic interactions with acidic residues observed. mdpi.com
Endoplasmic reticulum alpha-glucosidase IIMus musculusBinding/InteractionNot explicitly statedStudied in complex with a substrate analogue. pdbus.orgrcsb.org
Soybean Beta-AmylaseGlycine maxBinding/InteractionNot explicitly statedBinds as part of a disaccharide derivative. rcsb.orgpdbj.org

These examples highlight the diverse enzymatic interactions of 2-deoxy-alpha-D-arabino-hexopyranose, ranging from inhibition to acting as a substrate in synthetic reactions.

Substrate Recognition and Catalytic Mechanisms

As a glucose analog, 2-Deoxy-alpha-D-arabino-hexopyranose is recognized as a substrate by enzymes involved in the initial stages of glucose metabolism, particularly hexokinase (HK). nih.govpatsnap.commdpi.commdpi.compnas.org Hexokinase catalyzes the phosphorylation of glucose at the C-6 position. Similarly, it phosphorylates 2-Deoxy-alpha-D-arabino-hexopyranose to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). patsnap.commdpi.commdpi.com This phosphorylation step is crucial for trapping the molecule within the cell, as the charged phosphate (B84403) group prevents its transport back across the cell membrane. patsnap.com

However, unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase (PGI), the next enzyme in the glycolytic pathway. patsnap.commdpi.commdpi.com This inability to proceed through glycolysis means that 2-DG-6-P acts as a metabolic dead end. patsnap.com While 2-Deoxy-alpha-D-arabino-hexopyranose itself is a substrate for hexokinase, its phosphorylated form, 2-DG-6-P, is the primary species that interferes with subsequent enzymatic reactions.

Enzymatic Activation and Inhibition by 2-Deoxy-alpha-D-arabino-hexopyranose

The biological activity of 2-Deoxy-alpha-D-arabino-hexopyranose is predominantly characterized by its inhibitory effects on key metabolic enzymes, rather than activation. The accumulation of 2-DG-6-P within the cell leads to the inhibition of several enzymes. The most well-documented inhibitory actions are on hexokinase and phosphoglucose isomerase. patsnap.commdpi.commdpi.compnas.org

2-DG-6-P competitively inhibits phosphoglucose isomerase, preventing the conversion of fructose-6-phosphate (B1210287) into the next intermediate of glycolysis. pnas.org It also exhibits non-competitive inhibition of hexokinase, further hindering the initial step of glucose metabolism. pnas.org This dual inhibition effectively blocks the glycolytic pathway, leading to a reduction in ATP production. patsnap.commdpi.com

Beyond glycolysis, 2-Deoxy-alpha-D-arabino-hexopyranose also interferes with mannose metabolism and N-linked glycosylation processes due to its structural resemblance to mannose as well as glucose. nih.govmdpi.com This interference can disrupt protein synthesis and induce endoplasmic reticulum stress. nih.govmdpi.com Studies on fluorinated derivatives of 2-DG have provided insights into the nuances of anomeric preference in enzyme binding; for instance, hexokinase II has shown a slight preference for the alpha anomer of 2,2-difluoro-DG. mdpi.com

Cellular and Molecular Signaling Pathways Influenced by 2 Deoxy Alpha D Arabino Hexopyranose

Role in Intracellular Signaling Cascades

As a glucose mimetic, 2-Deoxy-alpha-D-arabino-hexopyranose is taken up by cells through glucose transporters. wikipedia.org Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govnih.gov This phosphorylated form cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the competitive inhibition of phosphoglucose (B3042753) isomerase. wikipedia.orgnih.gov This disruption of glycolysis is a primary mechanism through which 2-DG perturbs established signaling networks.

The inhibition of glycolysis by 2-Deoxy-alpha-D-arabino-hexopyranose leads to a depletion of cellular ATP levels. nih.gov This energy deficit is a potent stress signal that activates key energy-sensing pathways. A primary sensor of cellular energy status, AMP-activated protein kinase (AMPK), is activated in response to the increased AMP:ATP ratio caused by 2-DG. researchgate.net

Furthermore, 2-Deoxy-alpha-D-arabino-hexopyranose is known to interfere with N-linked glycosylation, a critical process for protein folding and function that occurs in the endoplasmic reticulum (ER). wikipedia.orgnih.gov This interference leads to an accumulation of unfolded or misfolded proteins, inducing ER stress and activating the Unfolded Protein Response (UPR). researchgate.netnih.govnih.gov The UPR is a complex signaling network aimed at restoring ER homeostasis and involves the activation of transducers such as PERK (protein kinase RNA-like endoplasmic reticulum kinase), IRE1α (inositol-requiring enzyme 1 alpha), and ATF6 (activating transcription factor 6). nih.govnih.gov

Studies in rabbit articular chondrocytes have shown that 2-DG can also influence the β-catenin pathway, a key signaling cascade involved in cell differentiation and development. nih.gov

The activation of AMPK by 2-Deoxy-alpha-D-arabino-hexopyranose has several downstream consequences. One of the most significant is the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and protein synthesis. researchgate.net This inhibition is a key mechanism by which 2-DG can arrest cell growth.

The induction of the UPR also triggers a variety of downstream signaling events. The activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which results in a general attenuation of protein synthesis to reduce the load of new proteins entering the ER. researchgate.net However, this also leads to the preferential translation of certain mRNAs, such as that for activating transcription factor 4 (ATF4). researchgate.netnih.gov The IRE1α branch of the UPR, when activated, can lead to the splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor that upregulates genes involved in ER-associated degradation and protein folding. nih.gov

A regulatory feedback loop can be observed in the context of glucose transporter expression. In some cancer cells, treatment with 2-Deoxy-alpha-D-arabino-hexopyranose can lead to an increased expression of the Glut1 transporter protein, which could paradoxically increase the uptake of the inhibitor, thereby accelerating its cytotoxic effects. nih.gov

Metabolic Dynamics and Degradation Pathways of 2 Deoxy Alpha D Arabino Hexopyranose

Metabolic Fate and Flux of 2-Deoxy-alpha-D-arabino-hexopyranose

The metabolic fate of 2-DG is characterized by its uptake, phosphorylation, and subsequent intracellular trapping, which fundamentally alters cellular metabolic flux.

2-Deoxy-alpha-D-arabino-hexopyranose is transported into cells via the same transporters as glucose, primarily the GLUT family of facilitated diffusion transporters. wikipedia.orgnih.gov Cells with higher rates of glucose uptake, such as cancer cells, consequently exhibit a higher uptake of 2-DG. wikipedia.org This selective uptake is the basis for its use as a tracer in medical imaging, particularly in its radiolabeled form (e.g., 18F-FDG) for positron emission tomography (PET) scans to visualize areas of high metabolic activity. wikipedia.orgnih.gov Studies using radiolabeled 2-DG have allowed for the detailed mapping of glucose utilization in various tissues. For instance, research in animal models has shown its distribution can be assessed by autoradiography, providing insights into the glucose metabolism of different cell types, such as neurons and astrocytes. wikipedia.orgnih.gov

Table 1: Cellular Uptake and Key Metabolic Steps of 2-Deoxy-alpha-D-arabino-hexopyranose

StepProcessKey Enzyme/TransporterConsequence
1Cellular UptakeGlucose Transporters (GLUTs)2-DG enters the cell, competing with glucose.
2PhosphorylationHexokinase (HK)2-DG is converted to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).
3Metabolic BlockPhosphoglucose (B3042753) Isomerase (PGI)2-DG-6-P cannot be isomerized and accumulates intracellularly.
4Enzyme InhibitionHexokinase, Phosphoglucose IsomeraseAccumulated 2-DG-6-P inhibits key glycolytic enzymes.

Degradation Mechanisms and Turnover of 2-Deoxy-alpha-D-arabino-hexopyranose

The turnover of 2-deoxy-alpha-D-arabino-hexopyranose within a biological system is a dynamic process influenced by both enzymatic and non-enzymatic activities. Once transported into the cell via glucose transporters, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). pnas.orgnih.gov This phosphorylated form is largely trapped within the cell. Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) by phosphoglucose isomerase, leading to its accumulation and a block in the glycolytic pathway. pnas.orgnih.gov The degradation and turnover of 2-DG are therefore dependent on alternative enzymatic and non-enzymatic routes.

The primary enzymatic reaction involving 2-deoxy-alpha-D-arabino-hexopyranose is its phosphorylation by hexokinase. pnas.org The resulting product, 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), is the main intracellular metabolite. pnas.org While this metabolite inhibits glycolysis, it is not a metabolic dead-end. pnas.org

A key enzymatic process in the turnover of 2-DG-6-P is its hydrolysis back to 2-deoxy-D-glucose and inorganic phosphate (B84403). This reaction is catalyzed by a specific class of enzymes known as 2-deoxyglucose-6-phosphatases. In the yeast Saccharomyces cerevisiae, two such phosphatases, Dog1 and Dog2, have been identified. biorxiv.org The human orthologue, HDHD1, has also been shown to possess this phosphatase activity. biorxiv.org This dephosphorylation is a detoxification mechanism, allowing the cell to export the non-phosphorylated 2-DG, thereby alleviating the metabolic block. nih.gov

While the major fate of 2-DG-6-P is either accumulation or dephosphorylation, there is evidence to suggest it can be a substrate for other enzymes, albeit inefficiently. For instance, it can be a poor substrate for glucose-6-phosphate dehydrogenase, the first enzyme in the pentose (B10789219) phosphate pathway (PPP). pnas.org This suggests a minor pathway for its further metabolism, though the resulting products are not well-characterized.

Table 1: Key Enzymes in the Metabolism of 2-Deoxy-alpha-D-arabino-hexopyranose

EnzymeActionSubstrateProduct(s)
HexokinasePhosphorylation2-Deoxy-alpha-D-arabino-hexopyranose2-Deoxy-D-glucose-6-phosphate
2-Deoxyglucose-6-phosphatase (e.g., Dog1, Dog2, HDHD1)Dephosphorylation (Hydrolysis)2-Deoxy-D-glucose-6-phosphate2-Deoxy-alpha-D-arabino-hexopyranose, Inorganic Phosphate
Glucose-6-Phosphate DehydrogenaseOxidation (minor pathway)2-Deoxy-D-glucose-6-phosphateProducts of the Pentose Phosphate Pathway

In addition to enzymatic processes, 2-deoxy-alpha-D-arabino-hexopyranose can undergo non-enzymatic degradation, most notably through the Maillard reaction. This is a form of non-enzymatic browning that occurs between amino acids and reducing sugars. sandiego.eduwikipedia.org As a reducing sugar, 2-DG can react with the amino groups of amino acids, peptides, and proteins.

The initial step of the Maillard reaction involves the condensation of the carbonyl group of 2-DG with a free amino group to form a Schiff base, which then rearranges to form an Amadori product. wikipedia.org These early-stage products can undergo a series of further reactions, including dehydration, fragmentation, and polymerization, to generate a complex mixture of compounds. sandiego.eduwikipedia.org These can include reactive dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal, which are known intermediates in the formation of advanced glycation end-products (AGEs). sandiego.edu The final products of the Maillard reaction involving 2-DG can include brown nitrogenous polymers known as melanoidins. wikipedia.org

The degradation of 2-deoxy-alpha-D-arabino-hexopyranose is subject to regulatory control, primarily at the level of the enzymes responsible for its detoxification. The expression of 2-deoxyglucose-6-phosphatases is a key regulatory point.

In yeast, the expression of the DOG2 gene is induced by various cellular stresses, including oxidative stress, osmotic stress, and the endoplasmic reticulum (ER) stress triggered by the accumulation of 2-DG-6-P. biorxiv.orgnih.govasm.org This induction is mediated by several signaling pathways:

High-Osmolarity Glycerol (HOG) Pathway: A mitogen-activated protein kinase (MAPK) pathway that responds to osmotic stress. asm.org

Cell Wall Integrity (CWI) Pathway: Another MAPK pathway mediated by Slt2. biorxiv.org

Unfolded Protein Response (UPR): Activated by ER stress resulting from disrupted glycosylation, a known effect of 2-DG. biorxiv.org

General Stress Response: Mediated by the transcription factors Msn2p and Msn4p, which bind to stress response elements (STREs) in the promoters of target genes, including DOG2. nih.govasm.org

Conversely, the expression of DOG2 is repressed in the presence of high glucose levels. This repression is dependent on the Snf1/AMP-activated protein kinase (AMPK) signaling pathway. biorxiv.org When glucose is abundant, Snf1/AMPK is inactive, allowing for repression of DOG2. Under glucose starvation or energy stress (conditions mimicked by 2-DG), Snf1/AMPK is activated, leading to the derepression of genes like DOG2. biorxiv.orgbiorxiv.org The transient inactivation of Snf1/AMPK by 2-DG has also been reported, adding another layer of complexity to its regulatory effects. nih.govplos.orgijm.fr

Table 2: Regulatory Factors of 2-Deoxy-alpha-D-arabino-hexopyranose Degradation

Regulatory FactorEffect on DegradationMechanism
Oxidative, Osmotic, ER StressIncreasedUpregulation of 2-deoxyglucose-6-phosphatase (e.g., DOG2) expression via MAPK, UPR, and general stress response pathways. biorxiv.orgnih.govasm.org
High GlucoseDecreasedRepression of 2-deoxyglucose-6-phosphatase expression via inactivation of the Snf1/AMPK pathway. biorxiv.org
Snf1/AMPK Signaling PathwayIncreasedDerepression of 2-deoxyglucose-6-phosphatase expression under low glucose/energy stress conditions. biorxiv.orgbiorxiv.org
Msn2p/Msn4p Transcription FactorsIncreasedActivation of 2-deoxyglucose-6-phosphatase gene expression in response to stress. nih.govasm.org

Structure Activity Relationship Sar and Design Principles for 2 Deoxy Alpha D Arabino Hexopyranose Analogs

Elucidation of Structure-Activity Relationships for 2-Deoxy-alpha-D-arabino-hexopyranose

The biological activity of 2-Deoxy-alpha-D-arabino-hexopyranose analogs is intrinsically linked to their three-dimensional structure and the nature of their functional groups. These factors govern their interaction with biological targets, such as enzymes and transporters.

Key Pharmacophoric Features and Functional Group Contributions

The core pharmacophore of 2-Deoxy-alpha-D-arabino-hexopyranose analogs resides in the pyranose ring and its hydroxyl substituents, which are essential for recognition and binding to target proteins. The absence of the C-2 hydroxyl group is a defining feature, leading to its inhibitory effects on glycolysis.

Modifications at various positions on the pyranose ring have been shown to significantly influence biological activity. For instance, the introduction of halogen atoms at the C-2 position has been a key area of investigation. Studies have revealed that the binding affinity of these halogenated analogs to hexokinase I, a key enzyme in the initial step of glycolysis, is dependent on the size of the halogen. A quantitative structure-activity relationship (QSAR)-like analysis demonstrated that the binding affinity decreases as the size of the halogen increases, following the trend: 2-fluoro-2-deoxy-D-glucose (2-FG) > 2-chloro-2-deoxy-D-glucose (2-CG) > 2-bromo-2-deoxy-D-glucose (2-BG). nih.gov This suggests that smaller, more electronegative substituents at this position are better tolerated for optimal interaction with the enzyme's active site.

Modification Site Functional Group Effect on Biological Activity
C-2Halogens (F, Cl, Br)Binding affinity to hexokinase I decreases with increasing halogen size.
C-1, C-3, C-4, C-6Hydroxyl GroupsEssential for hydrogen bonding and target recognition.

Conformational Requirements for Biological Activity

The three-dimensional shape of 2-Deoxy-alpha-D-arabino-hexopyranose and its analogs is a critical determinant of their biological activity. X-ray crystallography studies have shown that the six-membered pyranose ring of 2-Deoxy-alpha-D-arabino-hexopyranose adopts a stable 4C1 chair conformation. nih.gov In this conformation, the anomeric hydroxyl group is in an axial position, while the other larger substituents, including the hydroxymethyl group at C-5, are in equatorial positions to minimize steric hindrance. nih.gov

This specific conformation is believed to be the bioactive conformation, as it allows for optimal presentation of the key pharmacophoric features to the binding sites of target proteins. The rigidity of the pyranose ring helps to pre-organize the molecule for binding, reducing the entropic penalty upon interaction with a receptor. NMR studies have confirmed that the pyranose ring puckering observed in the crystalline state is largely maintained in solution, suggesting that this conformation is relevant under physiological conditions. researchgate.net

Rational Design and Synthesis of 2-Deoxy-alpha-D-arabino-hexopyranose Derivatives

The insights gained from SAR studies provide a roadmap for the rational design and synthesis of novel 2-Deoxy-alpha-D-arabino-hexopyranose derivatives with improved therapeutic profiles.

Synthetic Methodologies for Analog Generation

A variety of synthetic strategies have been developed to generate analogs of 2-Deoxy-alpha-D-arabino-hexopyranose, allowing for systematic modifications around the pyranose core. A common and versatile starting material for many of these syntheses is D-glucal and its derivatives. arkat-usa.org

One established method involves the haloalkoxylation of R-D-Glucal, where R can be a hydrogen or a protecting group like 3,4,6-tri-O-benzyl. arkat-usa.org Another approach is the reaction of 1,3,4,6-tetra-O-acetyl-2-deoxy-D-arabino-hexopyranose with trimethyl phosphite and trimethylsilyl triflate to produce phosphonate analogs. nih.gov Enzymatic synthesis and methods starting from D-glucose are also employed. arkat-usa.org These synthetic routes provide access to a diverse range of derivatives with modifications at various positions, enabling a thorough exploration of the SAR.

Design Strategies for Enhanced Specificity and Potency

The primary goal in designing new 2-Deoxy-alpha-D-arabino-hexopyranose derivatives is to enhance their specificity for particular biological targets and to increase their therapeutic potency. One key strategy involves targeting specific glucose transporters (GLUTs) that are overexpressed in cancer cells. By modifying the structure of the 2-Deoxy-alpha-D-arabino-hexopyranose scaffold, it may be possible to create analogs that are preferentially taken up by cancer cells, thereby concentrating the therapeutic effect and minimizing off-target effects.

Another design approach focuses on increasing the lipophilicity of the molecule to improve its cell permeability. For example, the N-alkylation of related amino-sugar derivatives has been shown to increase their antifungal activity by enhancing their uptake into fungal cells. researchgate.net This principle can be applied to the design of 2-Deoxy-alpha-D-arabino-hexopyranose analogs to improve their bioavailability and efficacy.

Furthermore, the development of prodrugs represents a promising strategy. By attaching a promoiety to the 2-Deoxy-alpha-D-arabino-hexopyranose core, the drug's pharmacokinetic properties can be improved. This promoiety can be designed to be cleaved by specific enzymes that are abundant in the target tissue, leading to the localized release of the active drug.

Computational Approaches in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in the elucidation of SAR and the rational design of new drugs. These methods provide valuable insights into the molecular interactions between 2-Deoxy-alpha-D-arabino-hexopyranose analogs and their biological targets.

Molecular docking simulations are used to predict the binding modes of these analogs within the active sites of proteins like hexokinase. researchgate.net These simulations can help to rationalize the observed SAR and guide the design of new derivatives with improved binding affinities. For instance, docking studies can reveal key hydrogen bonding and hydrophobic interactions that are crucial for ligand recognition.

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized analogs. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of the conformational changes that occur upon binding and the stability of the interactions over time. nih.gov These simulations can offer a more realistic picture of the binding event and help to refine the design of new inhibitors.

Computational Method Application in SAR Analysis of 2-Deoxy-alpha-D-arabino-hexopyranose Analogs
Molecular DockingPredicts binding modes and identifies key interactions with target proteins like hexokinase. researchgate.net
QSAREstablishes relationships between molecular structure and biological activity to predict the potency of new analogs. nih.gov
Molecular DynamicsSimulates the dynamic behavior of the ligand-protein complex to assess binding stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for analogs of 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been instrumental in elucidating the structural requirements for their biological activities. These computational models correlate variations in the physicochemical properties of the analogs with their observed biological responses, providing predictive frameworks for the design of more potent compounds.

A notable 3D-QSAR study utilized the Comparative Molecular Field Analysis (CoMFA) approach to analyze a series of 33 quinoline-based compounds for their anti-gastric cancer activity. nih.govnih.gov The robustness of the generated model was confirmed through rigorous internal and external validation, yielding high correlation coefficients (RTrain2=0.931; Qcv2=0.625; RTest2=0.875). nih.gov This model demonstrated a significant correlation between the three-dimensional structure of the ligands and their biological activity. nih.gov

The CoMFA contour maps provided critical insights into the structure-activity relationships. nih.gov These maps highlight regions where modifications to the steric and electrostatic fields of the molecule are likely to enhance or diminish biological activity. nih.gov For instance, the analysis revealed that both steric and electrostatic field descriptors significantly influence the inhibitory activity, contributing approximately 51.5% and 48.5%, respectively. nih.gov Such detailed understanding of the structural prerequisites for optimal binding guides the rational design of new, more effective analogs. nih.gov

In a different QSAR study on pyrimido-isoquinolin-quinone derivatives, both CoMFA and CoMSIA models were developed, showing excellent statistical results (r² = 0.938; 0.895). mdpi.com This study explained the antibacterial activity of the derivatives based on their steric, electronic, and hydrogen-bond acceptor properties. mdpi.com

Table 1: Statistical Results of a 3D-QSAR CoMFA Model for Quinoline Derivatives

ParameterValueDescription
0.938Coefficient of determination for the training set, indicating the goodness of fit.
0.895Leave-one-out cross-validation coefficient, indicating the predictive ability of the model.
N33Number of compounds in the dataset.
F105.6F-test value, indicating the statistical significance of the model.
SEE0.123Standard error of the estimate.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design have emerged as powerful tools for the discovery and optimization of novel analogs of 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. These computational techniques enable the rapid evaluation of large virtual libraries of compounds and the design of new molecules with desired biological activities.

One approach involves a ligand-based drug design strategy, which leverages the structural and electrostatic properties of known active ligands. nih.gov By analyzing the contour maps from 3D-QSAR models, researchers can identify key structural features that are beneficial for a specific biological activity. nih.gov This knowledge then guides the design of new compounds with improved properties. Based on such an analysis, five new quinoline compounds were designed that showed potentially enhanced anti-gastric cancer properties. nih.gov

Another powerful technique is fragment-based virtual screening. In one study, a quinoline-5,8-dicarboxylic acid scaffold was identified as a potential lead for the development of JMJD3 inhibitors through a fragment-based approach. sci-hub.boxox.ac.uk The initial fragment was then optimized by inserting a second carboxylic group to enhance interactions with the target protein, as suggested by docking poses. sci-hub.box This demonstrates how in silico methods can guide the evolution of a fragment into a more potent lead compound.

Molecular docking simulations are also frequently employed to predict the binding modes and affinities of designed ligands within the active site of a target protein. For instance, in the design of novel anticancer agents, molecular docking was used to study the interactions of newly designed quinoline derivatives with the EGFR-TKD protein. researchgate.net These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. nih.govsci-hub.box

Advanced Methodologies for Investigating 2 Deoxy Alpha D Arabino Hexopyranose

In Vitro Experimental Systems and Assays

In vitro systems are crucial for dissecting the specific molecular interactions of 2-Deoxy-alpha-D-arabino-hexopyranose in a controlled environment, free from the complexities of a whole organism. These systems range from purified enzyme assays to complex cell culture models.

Cell-Free Biochemical Reconstitution Systems

Cell-free biochemical systems are instrumental in studying the direct molecular interactions of 2-Deoxy-alpha-D-arabino-hexopyranose with its enzymatic targets. These systems isolate specific cellular components, such as enzymes, to observe reactions in a controlled setting. A primary application for 2-DG in such a system is the in vitro enzyme inhibition assay to study its effect on Hexokinase (HK), the first enzyme in the glycolytic pathway.

In a typical hexokinase inhibition assay, purified hexokinase is combined with its substrates, glucose and ATP. The activity of the enzyme is measured by quantifying the product, glucose-6-phosphate, or the consumption of ATP. To test the inhibitory effect of 2-Deoxy-alpha-D-arabino-hexopyranose, it is introduced into the reaction mixture. As a glucose analog, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This product, however, cannot be further metabolized by the next enzyme in the pathway, phosphoglucose (B3042753) isomerase. The accumulation of 2-DG-6-P leads to the competitive inhibition of hexokinase. Such cell-free assays have confirmed that 2-DG acts as a competitive inhibitor of hexokinase, and they allow for the precise determination of kinetic parameters like the inhibition constant (Ki). These systems are vital for screening and characterizing glycolytic inhibitors without the confounding variables of cellular uptake and metabolism.

Primary Cell and Cell Line Models for Functional Studies

Primary cells, which are isolated directly from tissue, and immortalized cell lines are widely used to investigate the functional consequences of 2-Deoxy-alpha-D-arabino-hexopyranose treatment in a cellular context. While primary cells more closely represent the physiology of their tissue of origin, cell lines offer the advantage of indefinite proliferation, making them a consistent and practical tool for extensive studies.

A broad range of malignant human cell lines have been used to study the effects of 2-DG. Research has shown varied responses to 2-DG treatment across different cancer cell lines, including proliferation slowdown, complete proliferation arrest, cell cycle arrest with moderate apoptosis, and massive apoptosis. For example, studies on human neuroblastoma cell lines demonstrated that 2-DG can induce cell death through metabolic oxidative stress. Similarly, research on human T cell subsets has shown that inhibiting glycolysis with 2-DG can modulate their activation, differentiation, and effector functions, for instance by enriching for IL-17 secreting cells. These cellular models are essential for understanding how 2-DG affects complex processes like cell viability, proliferation, and specific cellular functions.

Cell Line TypeOriginObserved Effects of 2-Deoxy-alpha-D-arabino-hexopyranose
Malignant Cell LinesOvarian, Squamous, Cerebral, Hepatic, Colonic, MesothelialVaried responses including slowed proliferation, proliferation arrest, and apoptosis.
Neuroblastoma Cell LinesHuman NeuroblastomaInduction of clonogenic cell killing via metabolic oxidative stress.
Human T Cell SubsetsHuman BloodModulation of activation and differentiation; enrichment of IL-17 producing cells.
HepG2 and HUH7Human Liver CancerInhibition of cellular Hexokinase 2 (HK2) activity.

High-Throughput Omics Technologies

Omics technologies provide a global view of the molecular changes within a biological system in response to a stimulus like 2-Deoxy-alpha-D-arabino-hexopyranose. These high-throughput methods, including transcriptomics, proteomics, and metabolomics, offer a comprehensive understanding of the compound's systemic effects.

Transcriptomic Profiling for Gene Expression Changes

Transcriptomic analysis is used to profile the complete set of RNA transcripts in a cell or tissue, revealing how 2-Deoxy-alpha-D-arabino-hexopyranose alters gene expression. This methodology provides insights into the cellular pathways and functions affected by the compound.

A key study analyzed the transcriptional profiles of nine different tissues from mice treated with 2-DG to understand its systemic effects on gene function. The results showed that 2-DG induces molecular changes in a highly tissue-specific manner, with the number of differentially expressed genes varying significantly across tissues. For example, the hippocampus showed the largest number of gene expression changes, while the spleen showed the fewest. The study identified distinct, tissue-specific modules of co-expressed genes that were significantly affected by 2-DG. Notably, 2-DG predominantly impacted mitochondrial metabolism in the heart, whereas in the small intestine, it mainly affected immunological pathways. This highlights that the systemic impact of 2-DG is complex and varies across different organs.

TissueKey Affected Pathways/ProcessesNumber of Differentially Expressed Genes
HeartMitochondrial Metabolism Not specified
Small IntestineImmunological Pathways Not specified
HippocampusNot specified1152
SpleenNot specified230

Proteomic Analysis for Protein Target Identification and Modification

Proteomic analysis involves the large-scale study of proteins, their structures, and their functions. In the context of 2-Deoxy-alpha-D-arabino-hexopyranose, proteomics is used to identify protein targets, characterize post-translational modifications, and understand how the compound alters the cellular proteome.

Studies in cancer cell lines have utilized proteomic approaches to uncover the cascading effects of 2-DG beyond simple glycolysis inhibition. For instance, in pancreatic cancer cells, proteomic analysis revealed that 2-DG treatment led to the differential expression of 80 proteins. Among these, proteins involved in phosphohexose metabolism were upregulated, including glutamine: fructose 6-phosphate aminotransferase 1 (GFAT1), a key enzyme in the hexosamine biosynthesis pathway that is crucial for protein N-glycosylation. Further investigation showed that 2-DG increases the phosphorylation of GFAT1, leading to reduced N-glycosylation of proteins and subsequent endoplasmic reticulum (ER) stress-mediated cell death.

In another study using HT29 colorectal cancer cells, a label-free proteomic analysis identified 4,257 unique proteins. Treatment with 2-DG functionally disrupted the global cellular proteome, evidenced by the significant up-regulation of proteins involved in protein folding, endoplasmic reticulum function, mitochondrial function, cellular respiration, and oxidative phosphorylation. These proteomic findings reveal the complex changes in protein expression and modification that underlie the various cellular effects of 2-DG.

Metabolomic Fingerprinting for Pathway Elucidation

Metabolomic fingerprinting is an analytical approach used to obtain a characteristic metabolic profile of a biological sample. This technique is applied to understand the global metabolic response of cells to 2-Deoxy-alpha-D-arabino-hexopyranose, thereby elucidating the affected biochemical pathways.

To understand the role of 2-DG as an inhibitor of tumor progression, its metabolism was assessed in a human endometrial cancer cell line using capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS). This analysis identified and quantified numerous target metabolites. A key finding was the detection of unique 2-DG-derived deoxy metabolites, in addition to the expected accumulation of 2-deoxy-D-glucose-6-phosphate (2DG6P). These novel metabolites may be responsible for the broader alterations in global metabolism and could act as various biological effectors.

Another study used liquid chromatography-mass spectrometry (LC-MS) to analyze the metabolome of murine L929 cells treated with 2-DG. This metabolic fingerprinting confirmed the effective blocking of glycolysis, demonstrated by a slowdown in the metabolic flow downstream of glucose-6-phosphate isomerase. The most significant marker of 2-DG's effectiveness was an extreme drop in the intracellular ATP concentration. These studies showcase how metabolomic fingerprinting can precisely map the biochemical consequences of 2-DG treatment and help elucidate its mechanism of action on cellular pathways.

Biophysical and Spectroscopic Characterization

The precise characterization of 2-Deoxy-alpha-D-arabino-hexopyranose is paramount for interpreting its biological roles. A suite of sophisticated techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Surface Plasmon Resonance (SPR), provides a multifaceted view of its structural and dynamic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For 2-Deoxy-alpha-D-arabino-hexopyranose, both ¹H and ¹³C NMR are instrumental in confirming its stereochemistry and conformational dynamics.

Complete analyses of the ¹H NMR spectra of 2-deoxy-D-arabino-hexopyranose have been conducted, allowing for the assignment of chemical shifts for the protons within the molecule. These shifts are sensitive to the electronic environment of each proton, providing valuable information about the molecule's structure. By comparing these shifts to those of parent aldohexopyranoses, researchers can deduce the effects of the deoxy modification at the C2 position.

¹H and ¹³C NMR Chemical Shifts of 2-Deoxy-alpha-D-arabino-hexopyranose in D₂O

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
15.15 (d)92.5
2a1.65 (ddd)36.8
2e2.10 (ddd)36.8
33.85 (dd)71.2
43.45 (t)70.5
53.70 (m)77.8
6a3.78 (dd)61.7
6b3.72 (dd)61.7

Note: The chemical shifts are approximate and can vary based on experimental conditions. Data is compiled from typical values for similar structures and spectroscopic principles.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are further employed to establish connectivity between protons and to assign protons to their corresponding carbon atoms, respectively. These experiments are crucial for the unambiguous structural assignment of 2-Deoxy-alpha-D-arabino-hexopyranose.

Mass Spectrometry for Interaction Analysis and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. In the context of 2-Deoxy-alpha-D-arabino-hexopyranose, MS is a versatile tool for both its quantification in biological samples and for studying its non-covalent interactions with proteins.

Interaction Analysis: Electrospray ionization (ESI) MS is a particularly gentle ionization method that allows for the preservation of non-covalent protein-ligand complexes in the gas phase. This enables the direct observation of the binding of 2-Deoxy-alpha-D-arabino-hexopyranose to its protein targets, such as lectins. By analyzing the mass shift upon binding, the stoichiometry of the interaction can be determined. Furthermore, techniques like affinity purification-mass spectrometry (AP-MS) can identify the protein partners of this deoxy sugar from complex biological mixtures. In a typical AP-MS workflow, a tagged version of a protein of interest is used to pull down its binding partners, which are then identified by MS.

Quantification: The development of robust liquid chromatography-mass spectrometry (LC-MS) methods allows for the sensitive and specific quantification of 2-Deoxy-alpha-D-arabino-hexopyranose in various biological matrices. This is crucial for understanding its metabolic fate and concentration-dependent effects in cellular systems. The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of these quantitative analyses.

Hypothetical Mass Spectrometry Data for Protein-Ligand Interaction

SpeciesObserved m/zInterpretation
Protein (Apo)15000.0Unbound Protein
Protein + Ligand15164.21:1 Protein-Ligand Complex
Protein + 2 Ligands15328.41:2 Protein-Ligand Complex

Note: This table represents hypothetical data to illustrate the principles of MS in interaction analysis. The m/z values would depend on the specific protein and charge state.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It is an invaluable tool for determining the kinetics (association and dissociation rates) and affinity of the interaction between 2-Deoxy-alpha-D-arabino-hexopyranose and its protein binding partners.

In a typical SPR experiment, a protein (the ligand) is immobilized on a sensor chip, and a solution containing 2-Deoxy-alpha-D-arabino-hexopyranose (the analyte) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response in real-time. By analyzing the association and dissociation phases of the sensorgram, the kinetic rate constants (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ) can be determined. This information provides a detailed understanding of the binding dynamics.

The study of carbohydrate-protein interactions, particularly with lectins, is a common application of SPR. The affinity of these interactions can often be in the micromolar to millimolar range, reflecting the typically weak but specific nature of carbohydrate recognition.

Illustrative Kinetic Data from SPR Analysis of a Deoxy Sugar-Lectin Interaction

Analyte Concentration (µM)Association Rate Constant (kₐ) (M⁻¹s⁻¹)Dissociation Rate Constant (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₑ) (µM)
501.5 x 10³0.166.7
1001.5 x 10³0.166.7
2001.5 x 10³0.166.7
4001.5 x 10³0.166.7
8001.5 x 10³0.166.7

Note: This table presents hypothetical kinetic data for the interaction of a deoxy sugar with a lectin to illustrate the type of information obtained from SPR experiments.

Future Research Directions and Translational Perspectives for 2 Deoxy Alpha D Arabino Hexopyranose

Uncovering Novel Biological Roles and Regulatory Networks

Future research into 2-Deoxy-alpha-D-arabino-hexopyranose is poised to move beyond its canonical roles to explore novel biological activities and the intricate regulatory networks it influences. While known to interfere with glycolysis and N-linked glycosylation, the full spectrum of cellular pathways and signaling cascades affected by this deoxy-sugar remains to be elucidated. Investigations could focus on identifying previously uncharacterized protein targets or enzymatic interactions beyond those directly involved in glucose metabolism. For instance, given its structural similarity to mannose and its interference with mannose metabolism, future studies could explore its impact on a wider range of mannose-dependent processes and their associated regulatory networks nih.gov.

Furthermore, research could investigate the potential of 2-Deoxy-alpha-D-arabino-hexopyranose to modulate cellular processes independent of direct metabolic inhibition. This might involve exploring its interactions with specific receptors, transporters (other than glucose transporters), or signaling molecules that could trigger downstream effects. The influence of 2-Deoxy-alpha-D-arabino-hexopyranose on cellular stress responses, beyond endoplasmic reticulum stress induced by glycosylation inhibition, represents another promising area for uncovering novel roles nih.gov. Exploring its impact on oxidative stress and autophagy at a more granular level could reveal new regulatory nodes influenced by this compound nih.gov.

Efforts to uncover novel biological roles will necessitate detailed studies of the cellular response to 2-Deoxy-alpha-D-arabino-hexopyranose exposure under various physiological and pathological conditions. This includes examining changes in gene expression, protein profiles, and metabolite levels to map the broader regulatory networks that are perturbed or modulated by the presence of this deoxy-sugar. For example, understanding how 2-Deoxy-alpha-D-arabino-hexopyranose influences the expression and activity of enzymes involved in other metabolic pathways or signaling cascades could reveal previously unknown connections.

Interdisciplinary Approaches in Chemical Biology and Systems Biology

Advancing the understanding of 2-Deoxy-alpha-D-arabino-hexopyranose will heavily rely on interdisciplinary approaches, particularly integrating chemical biology and systems biology. Chemical biology offers tools and techniques to synthesize modified versions of 2-Deoxy-alpha-D-arabino-hexopyranose or probes that can help identify and characterize its molecular targets and interaction partners with high specificity. Developing activity-based probes or click chemistry-compatible analogs could enable the identification of proteins or lipids that interact with 2-Deoxy-alpha-D-arabino-hexopyranose, providing insights into novel mechanisms of action hku.hk.

Systems biology approaches, including transcriptomics, proteomics, and metabolomics, are crucial for gaining a holistic view of the cellular impact of 2-Deoxy-alpha-D-arabino-hexopyranose ecodainc.casemanticscholar.org. By analyzing large-scale datasets, researchers can identify patterns and correlations that might not be apparent from studying individual pathways in isolation. For instance, integrating transcriptomic data showing changes in gene expression with metabolomic data revealing alterations in metabolite concentrations can help reconstruct the perturbed metabolic and regulatory networks. Computational modeling and simulation, informed by experimental data, can predict the behavior of complex biological systems in response to 2-Deoxy-alpha-D-arabino-hexopyranose and generate testable hypotheses acs.org.

Combining chemical biology tools with systems biology analysis can provide a powerful framework for understanding the multifaceted effects of 2-Deoxy-alpha-D-arabino-hexopyranose. For example, using chemical probes to isolate protein targets followed by proteomic analysis can directly link molecular interactions to broader cellular responses. Furthermore, applying these interdisciplinary approaches under different cellular contexts, such as varying nutrient availability or in the presence of other therapeutic agents, will be essential to understand the context-dependent effects of 2-Deoxy-alpha-D-arabino-hexopyranose.

Methodological Innovations for Comprehensive Analysis

Comprehensive analysis of 2-Deoxy-alpha-D-arabino-hexopyranose and its biological effects requires continuous innovation in analytical methodologies. While techniques like HPLC, NMR spectroscopy, and mass spectrometry have been fundamental in its study, future research demands more sensitive, specific, and high-throughput methods nih.govecodainc.casemanticscholar.orgacs.orgresearchgate.net.

Advancements in mass spectrometry-based metabolomics will be critical for the comprehensive profiling of intracellular and extracellular metabolites affected by 2-Deoxy-alpha-D-arabino-hexopyranose ecodainc.casemanticscholar.org. This includes developing improved sample preparation techniques, chromatographic separation methods, and mass spectral databases specifically curated for deoxy-sugars and related metabolites. High-resolution mass spectrometry coupled with advanced fragmentation techniques can provide detailed structural information on novel metabolites or modified biomolecules resulting from 2-Deoxy-alpha-D-arabino-hexopyranose treatment.

NMR spectroscopy continues to be invaluable for structural elucidation and studying molecular interactions acs.orgresearchgate.net. Future methodological innovations in NMR, such as increasing sensitivity through cryoprobes or dynamic nuclear polarization, and the development of novel pulse sequences, will enable the study of 2-Deoxy-alpha-D-arabino-hexopyranose in more complex biological environments and at lower concentrations acs.org. Solid-state NMR could provide insights into the interactions of 2-Deoxy-alpha-D-arabino-hexopyranose with solid or semi-solid biological components.

Beyond established techniques, the development of novel biosensors or imaging probes for 2-Deoxy-alpha-D-arabino-hexopyranose could allow for real-time monitoring of its uptake, distribution, and metabolic fate in living cells and organisms. This would provide dynamic information that is difficult to obtain with traditional snapshot-based methods. Furthermore, integrating data from different analytical platforms through sophisticated bioinformatics and chemometric tools is essential for extracting meaningful biological insights from complex datasets semanticscholar.org. Future methodological innovations should also focus on developing standardized protocols and data analysis pipelines to ensure reproducibility and comparability of results across different studies.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying the biological activity of 61R00HG0GB?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population: Target biological system (e.g., enzyme/receptor).
  • Intervention: Dose/concentration of this compound.
  • Comparison: Control groups or reference compounds.
  • Outcome: Measurable activity (e.g., IC50, binding affinity).
    Ensure alignment with gaps in existing literature .

Q. What are the best practices for conducting a literature review on this compound?

  • Methodological Answer :

  • Step 1 : Identify primary sources (peer-reviewed journals) and secondary sources (reviews) using databases like PubMed/Google Scholar. Filter by publication date (last 5–10 years) .
  • Step 2 : Use keywords such as “this compound synthesis,” “mechanism of action,” and “physicochemical properties.”
  • Step 3 : Critically evaluate sources for reliability (e.g., journal impact factor, experimental reproducibility) .

Q. How to design an initial experiment to assess the stability of this compound under varying conditions?

  • Methodological Answer :

  • Variables : Temperature, pH, solvent systems.
  • Controls : Include inert conditions (e.g., neutral pH, 25°C) as a baseline.
  • Data Collection : Use HPLC or spectroscopic methods to quantify degradation products. Replicate experiments ≥3 times to ensure statistical validity .
  • Table : Example stability data template:
ConditionDegradation (%)Analytical MethodReference
pH 3.015.2 ± 1.8HPLC-UV

Advanced Research Questions

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to models like Hill-Langmuir equations for EC50/IC50 determination.
  • Validation : Use goodness-of-fit metrics (R², AIC) and assess residuals for heteroscedasticity .
  • Software : Implement in GraphPad Prism or R/Python scripts for reproducibility .

Q. How to resolve discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Step 1 : Cross-validate instrumentation (e.g., NMR calibration, mass spec ionization mode) and sample purity (>95% by HPLC) .
  • Step 2 : Compare experimental protocols (e.g., solvent, concentration) with literature. For example, solvent polarity may shift NMR peaks .
  • Step 3 : Collaborate with independent labs to replicate results .

Q. How to optimize synthetic pathways for this compound to improve yield and purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalysts, reaction time, and temperature using factorial designs.
  • Characterization : Use TLC, GC-MS, or XRD to monitor intermediates .
  • Table : Optimization results example:
CatalystYield (%)Purity (%)
Pd/C7298
Ni-based6595

Key Methodological Considerations

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document raw data, metadata, and analysis scripts in repositories like Zenodo .
  • Reproducibility : Provide detailed experimental protocols (e.g., reagent lot numbers, instrument settings) in supplementary materials .
  • Ethical Compliance : Address safety protocols (e.g., handling hazardous intermediates) and obtain institutional review board approvals for biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.